molecular formula C9H13N3O B2420232 3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2201204-56-8

3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2420232
CAS No.: 2201204-56-8
M. Wt: 179.223
InChI Key: XSKABQCVERTZLV-UHFFFAOYSA-N
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Description

3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The core structure incorporates a 1,2,4-triazolone heterocycle, a privileged motif known for its diverse biological activities and presence in various pharmacologically active compounds. The cyclopent-3-en-1-yl moiety provides a versatile synthetic handle, as the olefin group is amenable to further chemical modifications, including ring-closing metatheses and other functionalization reactions, making this compound a valuable intermediate for the synthesis of more complex, polycyclic structures . Researchers can utilize this compound as a key precursor in the development of novel heterocyclic frameworks. Its structure makes it a potential candidate for creating aziridine analogues or other bridged nitrogen-containing systems that can serve as transition state mimics in enzyme inhibition studies . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-cyclopent-3-en-1-yl-2,4-dimethyl-1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-11-8(7-5-3-4-6-7)10-12(2)9(11)13/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKABQCVERTZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C)C2CC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopent-3-en-1-ylamine with 1,4-dimethyl-1,2,4-triazol-5-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or acylated compounds .

Scientific Research Applications

3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The triazolone ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The cyclopentene moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its combined triazolone and cyclopentene structures, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Q & A

Q. What are the common synthetic routes for 3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one?

The synthesis typically involves the reaction of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives with cyclopentenyl-containing aldehydes or ketones under reflux conditions. For example, analogous compounds are synthesized via Schiff base formation by reacting amino-triazolones with aldehydes in ethanol or methanol, followed by purification via recrystallization . Key steps include:

  • Starting materials : 3-alkyl/aryl-4-amino-triazol-5-ones.
  • Reagents : Cyclopentenyl aldehydes or ketones.
  • Conditions : Reflux in polar solvents (e.g., ethanol) for 4–6 hours.
  • Characterization : Confirmed via IR (C=O stretch ~1700 cm⁻¹) and NMR (distinct cyclopentenyl proton signals at δ 5.5–6.0 ppm) .

Q. How is the structure of this compound characterized experimentally?

Structural characterization employs:

  • Spectroscopy :
    • IR : Identifies carbonyl (C=O) and triazole ring vibrations .
    • ¹H/¹³C NMR : Assigns protons and carbons from the cyclopentenyl and methyl groups (e.g., methyl groups at δ 1.2–1.5 ppm) .
  • Elemental Analysis : Validates molecular formula (e.g., C₁₄H₁₆N₄O) .
  • Single-Crystal XRD : For derivatives, SHELX software refines bond lengths/angles (e.g., triazole ring planarity) .

Q. What are the key physicochemical properties relevant to experimental handling?

  • Solubility : Limited in aqueous media; use polar aprotic solvents (DMF, acetonitrile) or alcohols .
  • Acidity : Weak acidity (pKa ~8–10) due to the triazolone ring; determined via potentiometric titration with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents .
  • Stability : Sensitive to prolonged light exposure; store in amber vials at 4°C .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectroscopic data be resolved?

  • Regression Analysis : Plot experimental vs. calculated NMR/IR values (e.g., δ_exp = a + b·δ_calc) to identify systematic errors .
  • Basis Set Optimization : Compare DFT/B3LYP and HF methods (e.g., 6-31G(d)) to improve agreement with experimental data .
  • Error Minimization : Use software like SigmaPlot to calculate standard errors and refine computational models .

Q. What methodological considerations apply when optimizing bioactivity through structural modifications?

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., pyridinylmethyl) to enhance receptor binding .
  • Bioisosteric Replacement : Replace cyclopentenyl with other hydrophobic groups (e.g., cyclohexyl) to improve metabolic stability .
  • Activity Assays : Screen derivatives for antioxidant activity via DPPH radical scavenging or antifungal activity via microdilution assays .

Q. What are the best practices for determining pKa values in non-aqueous solvents?

  • Titrant : 0.05 M TBAH in isopropyl alcohol or DMF .
  • Procedure : Perform potentiometric titrations using a calibrated pH meter; plot mV vs. titrant volume to identify half-neutralization potentials (HNP) .
  • Data Interpretation : Calculate pKa using the Henderson-Hasselbalch equation adjusted for solvent polarity .

Q. Which computational strategies predict thermodynamic and electronic properties effectively?

  • DFT/B3LYP : Optimize geometry and calculate HOMO-LUMO energies (e.g., bandgap ~4–5 eV for triazolones) .
  • GIAO Method : Predict NMR chemical shifts via Gaussian 09W .
  • Thermodynamic Parameters : Compute entropy (ΔS), enthalpy (ΔH), and Gibbs free energy (ΔG) using frequency calculations .

Q. How can low solubility in biological assays be addressed methodologically?

  • Co-solvents : Use DMSO (≤10% v/v) to enhance aqueous solubility .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) via acetylation or sulfonation .
  • Prodrug Design : Mask hydrophobic moieties with enzymatically cleavable groups (e.g., ester linkages) .

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